

physical properties of 4'-Chloro-3'-nitroacetophenone

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Compound of Interest

Compound Name: 4'-Chloro-3'-nitroacetophenone

CAS No.: 5465-65-6

Cat. No.: B186962

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An In-depth Technical Guide to the Physical Properties of 4'-Chloro-3'-nitroacetophenone

This guide provides a comprehensive overview of the core physical and chemical properties of **4'-Chloro-3'-nitroacetophenone**, a key chemical intermediate in the synthesis of pharmaceuticals and other high-value organic compounds.^[1] Designed for researchers, chemists, and drug development professionals, this document synthesizes empirical data with established chemical principles to offer practical, field-proven insights.

Introduction: Significance and Application

4'-Chloro-3'-nitroacetophenone (CAS No. 5465-65-6) is a polysubstituted aromatic ketone. Its molecular architecture, featuring an acetyl group, a chloro substituent, and a nitro group, makes it a versatile precursor for a wide range of more complex molecules.^{[1][2]} The electron-withdrawing nature of these substituents activates the aromatic ring for certain reactions and provides multiple sites for synthetic modification. It is a crucial starting reagent in the synthesis of various heterocyclic compounds, including quinoxaline derivatives with potential antibacterial activity, and serves as an intermediate in the production of dyes and agrochemicals.^{[1][2]}

Understanding its physical properties is paramount for its effective handling, reaction optimization, and purification.

Chemical Identity and Molecular Structure

Correctly identifying a chemical reagent is the foundational step for any successful experimental work. The primary identifiers and structural details for **4'-Chloro-3'-nitroacetophenone** are summarized below.

Table 1: Chemical Identifiers for **4'-Chloro-3'-nitroacetophenone**



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| InChI Key | YEVPHFIFGUWSMG-UHFFFAOYSA-N |[4] |

The molecule's structure is key to understanding its reactivity and physical characteristics.



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Caption: Chemical Structure of **4'-Chloro-3'-nitroacetophenone**.

Macroscopic and Thermodynamic Properties

The bulk physical properties of a compound dictate its state, handling requirements, and purification methods such as recrystallization.

Table 2: Physical Properties of **4'-Chloro-3'-nitroacetophenone**



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| Solubility | Insoluble in water; Soluble in acetone, chloroform, methanol. | While specific quantitative data is sparse, its bromo-analog is soluble in polar organic solvents.[7] Its structure suggests poor aqueous solubility due to the hydrophobic aromatic ring and good solubility in moderately polar organic solvents capable of solvating the ketone and nitro groups. [[7] |

Spectroscopic and Spectrometric Profile

Spectroscopic analysis provides an atomic- and molecular-level fingerprint, essential for structure verification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra for **4'-Chloro-3'-nitroacetophenone**

are dictated by the strong electron-withdrawing effects of the acetyl, nitro, and chloro substituents.

- ^1H NMR: The three aromatic protons are chemically distinct and would appear as downfield signals due to the deshielding effect of the electron-withdrawing groups.[8] The acetyl methyl group will appear as a singlet further upfield.
 - δ ~8.3-8.5 ppm (d, 1H): The proton ortho to the nitro group (at C-2') is expected to be the most deshielded.
 - δ ~8.0-8.2 ppm (dd, 1H): The proton ortho to the acetyl group (at C-6') will be significantly deshielded and coupled to its neighbors.
 - δ ~7.7-7.9 ppm (d, 1H): The proton ortho to the chlorine atom (at C-5') will be the least deshielded of the aromatic protons.
 - δ ~2.7 ppm (s, 3H): The methyl protons of the acetyl group.
- ^{13}C NMR: The carbon signals are also influenced by substituent effects.
 - δ ~195-197 ppm: Carbonyl carbon (C=O).
 - δ ~124-150 ppm: Aromatic carbons, with carbons attached to substituents (C-1', C-3', C-4') showing distinct shifts.
 - δ ~27 ppm: Acetyl methyl carbon.



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Caption: Influence of electron-withdrawing groups on proton NMR shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **4'-Chloro-3'-nitroacetophenone** is expected to show several characteristic absorption bands.

- $\sim 3100\text{-}3000\text{ cm}^{-1}$: Aromatic C-H stretch.[9]
- $\sim 1700\text{ cm}^{-1}$ (strong): A strong, sharp peak for the carbonyl (C=O) stretch of the ketone.[10]
- $\sim 1600\text{-}1450\text{ cm}^{-1}$: Aromatic C=C in-ring stretching vibrations.[11]
- $\sim 1530\text{ cm}^{-1}$ and $\sim 1350\text{ cm}^{-1}$ (strong): Asymmetric and symmetric N-O stretching vibrations of the nitro group, respectively. These are typically very strong and reliable diagnostic peaks. [10]
- $\sim 850\text{-}550\text{ cm}^{-1}$: C-Cl stretching vibration.[11]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

- Molecular Ion (M^+): A peak corresponding to the molecular weight ($m/z \approx 199$, with a characteristic $M+2$ peak at ~ 201 due to the ^{37}Cl isotope) should be observable.
- Base Peak ($[M-15]^+$): The most common fragmentation pathway for acetophenones is the loss of the methyl radical ($\cdot\text{CH}_3$) to form a highly stable acylium cation.[12] Therefore, the base peak (most intense peak) is expected at $m/z \approx 184$ (and 186 for the ^{37}Cl isotopologue). This fragment's high stability is a key diagnostic feature.[13]

Experimental Protocol: Melting Point Determination

The determination of a sharp melting range is a critical, first-line assessment of compound purity. Impurities typically cause a depression and broadening of the melting range.[14]

Objective: To accurately determine the melting range of a solid sample of **4'-Chloro-3'-nitroacetophenone** using a capillary melting point apparatus.

Materials:

- **4'-Chloro-3'-nitroacetophenone** (dry, powdered sample)
- Capillary melting point tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or similar)
- Spatula and watch glass

Methodology:



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Caption: Standard experimental workflow for melting point measurement.

Step-by-Step Procedure:

- Sample Preparation: Ensure the **4'-Chloro-3'-nitroacetophenone** sample is completely dry, as residual solvent will act as an impurity.[15] If the crystals are large, gently crush them into

a fine powder on a watch glass using a spatula.

- Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will enter the tube.[15]
- Packing the Sample: To pack the sample tightly into the sealed end, drop the capillary tube (sealed-end down) through a long, vertical glass tube onto a hard surface. The bouncing action will compact the solid. Repeat until a packed column of 1-2 mm in height is achieved. [15] A properly packed sample is crucial for uniform heat transfer.
- Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[16]
- Rapid Initial Heating: If the approximate melting point is known (literature value $\sim 99\text{ }^{\circ}\text{C}$), set the apparatus to heat rapidly to a temperature about 15-20 $^{\circ}\text{C}$ below this value. This saves time.
- Slow Heating and Observation: Once the set temperature is reached, reduce the heating rate to 1-2 $^{\circ}\text{C}$ per minute. A slow ramp rate is essential for thermal equilibrium and an accurate reading.
- Recording the Melting Range: Observe the sample through the magnifying eyepiece.
 - Record the temperature (T_1) at which the first droplet of liquid appears.
 - Record the temperature (T_2) at which the last crystal of solid melts completely into a clear liquid.
- Reporting: The melting point should be reported as the range from T_1 to T_2 . For a pure sample, this range should be narrow (e.g., 99.5 - 100.5 $^{\circ}\text{C}$).

Safety and Handling

As with any chemical reagent, proper handling of **4'-Chloro-3'-nitroacetophenone** is essential for laboratory safety.

- Hazard Classification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[3]

- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.^[5]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

This guide provides a robust foundation for working with **4'-Chloro-3'-nitroacetophenone**. By understanding its physical properties and the principles behind their determination, researchers can better design experiments, troubleshoot issues, and ensure the quality and integrity of their scientific work.

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